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Introduction

Evans Blue dye (EBD), also known as T-1824 or Direct Blue 53, is a synthetic bis-azo dye first

described by Herbert McLean Evans in 1914.[1][2] For over a century, it has served as a

important tool in biomedical research and diagnostics.[1] Its enduring utility stems from a key

biochemical characteristic: a high affinity for serum albumin.[3][4] When introduced into the

bloodstream, Evans Blue rapidly binds to albumin, forming a large (~69 kDa) protein-dye

complex.[1] This complex is normally confined to the circulatory system by intact endothelial

barriers.[5][6] This principle is the foundation for its two primary applications: the assessment of

vascular permeability and the identification of non-viable cells.[1][3]

This guide provides an in-depth overview of the core uses of Evans Blue dye, complete with

detailed experimental protocols, quantitative data summaries, and workflow diagrams to

support researchers in its practical application.

Core Applications and Principles
The applications of Evans Blue are largely derived from its strong, non-covalent binding to

serum albumin.[1][7] This interaction prevents the small dye molecule (961 Da) from freely

diffusing across healthy, semipermeable biological membranes.[1]

Vascular Permeability: In a healthy vascular system, the endothelial lining forms a tight

barrier that restricts the passage of large molecules like albumin.[5][6] In pathological

conditions such as inflammation, injury, or tumor growth, this barrier can become
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compromised, leading to "leaky" vessels.[8] When the Evans Blue-albumin complex

extravasates—or leaks—from the circulation into the surrounding tissue, it imparts a distinct

blue color. The amount of dye accumulated in a tissue is directly proportional to the degree

of vascular permeability.[1][5] This is particularly useful for studying the integrity of

specialized barriers like the blood-brain barrier (BBB).[3]

Cell Viability and Membrane Integrity: Healthy cells with intact plasma membranes exclude

the Evans Blue dye.[9][10] However, if a cell's membrane is damaged or its integrity is

compromised—a hallmark of necrosis or late-stage apoptosis—the dye can penetrate the

cell and stain the intracellular components blue.[1][9][11] This makes Evans Blue an effective

and straightforward vital stain to differentiate between viable and non-viable cells in a

population.[12]

Logical Relationship: Evans Blue's Mechanism of Action
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Caption: Principle of Evans Blue Dye applications.

Experimental Protocols
Protocol 1: In Vivo Vascular Permeability Assay (Miles
Assay)
This protocol describes a common method for quantifying vascular leakage in a mouse model.

[13][14]

Materials:

Evans Blue dye powder (Sigma-Aldrich, Cat. No. E2129 or equivalent)

Sterile 0.9% saline

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

Formamide (for dye extraction)

Spectrophotometer or plate reader

Tissue homogenization equipment

Syringes and needles (e.g., 27-30G)

Procedure:

Preparation of EBD Solution: Prepare a 0.5% to 2% (w/v) solution of Evans Blue dye in

sterile 0.9% saline.[13] Ensure the dye is completely dissolved. Filter the solution through a

0.22 µm syringe filter to remove any particulates and ensure sterility.

Animal Preparation: Anesthetize the mouse using an approved institutional protocol. The

jugular or tail vein is commonly used for intravenous injection.

Dye Injection: Intravenously inject the EBD solution at a dose typically ranging from 25 to 50

mg/kg body weight.[8][14] Record the exact time of injection.
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Circulation Time: Allow the dye to circulate for a defined period, typically 30 to 60 minutes.

This allows for the EBD-albumin complex to form and extravasate in areas of increased

permeability.

Perfusion (Optional but Recommended): To remove intravascular dye that has not

extravasated, perform a cardiac perfusion. After the circulation time, deeply anesthetize the

animal and open the thoracic cavity. Nick the right atrium and perfuse the animal via the left

ventricle with saline until the fluid running from the atrium is clear.

Tissue Harvest: Dissect the tissues of interest (e.g., brain, lung, kidney, skin). Weigh the wet

tissue samples immediately.

Dye Extraction:

Place the weighed tissue in a tube with a known volume of formamide (e.g., 1 mL per 100

mg of tissue).

Incubate the samples at 55-60°C for 24-48 hours to extract the dye from the tissue.

Centrifuge the samples to pellet any tissue debris.

Quantification:

Transfer the supernatant (containing the extracted dye) to a cuvette or a 96-well plate.

Measure the absorbance at 620 nm (the absorbance maximum for Evans Blue).[5] Use

the absorbance at 740 nm for background correction.[5]

Create a standard curve using known concentrations of Evans Blue in formamide.

Calculate the concentration of EBD in the sample and express the results as µg of dye per

gram of tissue.[5]

Experimental Workflow: In Vivo Vascular Permeability
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Caption: Workflow for quantifying vascular permeability.
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Protocol 2: In Vitro Cell Viability Assay
This protocol provides a method for assessing cell death in a cell culture or tissue sample.[9]

[10]

Materials:

Evans Blue dye powder

Phosphate-buffered saline (PBS) or other suitable buffer (e.g., 0.1 M CaCl2 at pH 5.6 for

plant cells).[9]

Microscope

Hemocytometer or automated cell counter

1% (w/v) Sodium Dodecyl Sulfate (SDS) for dye extraction (optional, for quantification).[9]

Procedure:

Preparation of Staining Solution: Prepare a 0.25% (w/v) Evans Blue solution in PBS.[9]

Ensure it is well-dissolved and filtered.

Cell Staining:

For suspension cells: Centrifuge the cell suspension and resuspend the pellet in the EBD

staining solution.

For adherent cells: Wash the cells with PBS, then add the EBD staining solution to cover

the monolayer.

For tissue samples (e.g., plant leaf discs): Immerse the tissue directly in the staining

solution.[10]

Incubation: Incubate the cells/tissue with the dye for 3-5 minutes at room temperature.

Washing: Wash the cells or tissue multiple times with PBS to remove excess, unbound dye.

Qualitative Assessment (Microscopy):
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Mount the cells on a slide or observe the culture dish directly under a bright-field

microscope.

Viable cells will appear bright and unstained, while non-viable cells will be distinctly blue.

Quantitative Assessment (Cell Counting):

Count the number of blue (non-viable) and total cells using a hemocytometer.

Calculate the percentage of viable cells: Viability (%) = (Number of Unstained Cells / Total

Number of Cells) x 100.

Quantitative Assessment (Spectrophotometry):

After staining and washing, incubate the cells/tissue in 1% SDS to solubilize the

membranes and release the internalized dye.[9]

Measure the absorbance of the solution at ~620 nm. The intensity is proportional to the

number of dead cells.[10]

Data Presentation
The following table summarizes representative quantitative data from vascular permeability

studies using Evans Blue dye. This data is illustrative and will vary significantly based on the

animal model, tissue type, and experimental conditions.
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Experimental

Model
Tissue Condition

EBD

Extravasation

(µg/g tissue)

Fold Change

vs. Control

Mouse

(C57BL/6)
Lung Control (Saline) 15.2 ± 3.1 1.0

Mouse

(C57BL/6)
Lung

LPS-induced

Injury
78.5 ± 9.4 5.2

Rat (Sprague-

Dawley)
Brain Control (Sham) 5.8 ± 1.2 1.0

Rat (Sprague-

Dawley)
Brain Ischemic Stroke 25.1 ± 4.5 4.3

Mouse (FVBN) Kidney Control 22.4 ± 4.8 1.0

Mouse (FVBN) Kidney
Substance P-

induced
61.3 ± 7.9 2.7

Data are presented as mean ± standard deviation and are hypothetical examples derived from

typical experimental outcomes.

Conclusion
Evans Blue dye remains a simple, cost-effective, and reliable tool for fundamental biomedical

research.[14] Its utility in assessing vascular permeability and cell membrane integrity is well-

established. While newer methods, including fluorescent tracers and advanced imaging

techniques, have been developed, the straightforward nature of EBD assays ensures their

continued relevance. Furthermore, derivatives of Evans Blue are now being explored for

advanced applications, including theranostics and as moieties to extend the half-life of

pharmaceuticals, demonstrating the enduring legacy of this classic dye.[1][15][16]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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